trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Cariprazine synthesis Dopamine D2/D3 partial agonist Stereochemical requirement

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a chiral, bifunctional cyclohexane derivative bearing a primary amine and a carboxylic acid in a rigid trans-1,4-configuration, supplied as the hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67 g/mol). It belongs to the class of 4-aminocyclohexylalkanoic acids, which are conformationally constrained γ-aminobutyric acid (GABA) analogs.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 76325-96-7
Cat. No. B153601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Aminocyclohexyl)acetic acid hydrochloride
CAS76325-96-7
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)[NH3+].[Cl-]
InChIInChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
InChIKeyUEMUHTQQRCZBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS 76325-96-7): Stereochemically Defined Cyclohexyl Amino Acid Building Block for CNS Drug Synthesis and PROTAC Linker Chemistry


trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a chiral, bifunctional cyclohexane derivative bearing a primary amine and a carboxylic acid in a rigid trans-1,4-configuration, supplied as the hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67 g/mol) [1]. It belongs to the class of 4-aminocyclohexylalkanoic acids, which are conformationally constrained γ-aminobutyric acid (GABA) analogs. The trans stereochemistry is critical: hydrogenation of 4-nitrophenylacetic acid over Raney nickel yields a trans:cis isomer mixture, from which the trans isomer must be isolated for pharmaceutical applications [2]. The hydrochloride form enhances aqueous solubility relative to the free base (CAS 2952-00-3), which is sparingly water-soluble, making it preferable for solution-phase peptide coupling, amide bond formation, and aqueous bioconjugation protocols .

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Why cis Isomers, Free Bases, or Tranexamic Acid Cannot Serve as Direct Replacements


Substituting this compound with its cis diastereomer (CAS 61367-39-3), the free base (CAS 2952-00-3), or structurally related molecules such as tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid, CAS 1197-18-8) introduces risks of altered receptor pharmacology, reduced aqueous solubility, or failed coupling efficiency that compromise downstream applications. The trans-1,4-substitution pattern places the amino and acetic acid groups in an equatorial-equatorial orientation that is specifically recognized by the dopamine D2/D3 receptor binding pocket in cariprazine and its analogs [1]. The hydrochloride salt provides a defined stoichiometry (1:1 amine:HCl) essential for reproducible molar calculations in peptide coupling and PROTAC synthesis, whereas the free base requires in situ protonation that may be incomplete . Tranexamic acid differs in the position of the amino group (aminomethyl vs. amino) and the carboxylic acid attachment (ring carbon vs. exocyclic methylene), leading to distinct lysine-binding site interactions on plasminogen rather than dopamine receptor modulation .

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS 76325-96-7): Quantified Differentiation Against cis Isomer, Free Base, and Tranexamic Acid


Trans Stereochemistry Is Required for Cariprazine Synthesis: Only the trans Isomer Serves as the Industrial Intermediate for This $3 Billion/Year API

The industrial process for cariprazine (Vraylar®/Reagila®) explicitly requires (trans-4-amino-cyclohexyl)-acetic acid or its hydrochloride as the starting intermediate. The patent (US 11,274,087) specifies hydrolysis of the trans-ethyl ester hydrochloride to the trans-acid hydrochloride, which is then dimethylcarbamoylated and coupled to 1-(2,3-dichlorophenyl)piperazine [1]. The cis isomer is not used in any disclosed cariprazine synthetic route. Hydrogenation of 4-nitrophenylacetic acid yields approximately 81% trans and 19% cis isomers; the cis isomer must be chromatographically removed [2]. The original Soviet method (1980) separated cis and trans isomers as their hydrochlorides via fractional crystallization, confirming the trans isomer as the desired pharmaceutical intermediate [3].

Cariprazine synthesis Dopamine D2/D3 partial agonist Stereochemical requirement

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Solution-Phase Chemistry

The hydrochloride salt of trans-2-(4-aminocyclohexyl)acetic acid is described as a white to off-white crystalline solid that is soluble in water, whereas the free base (CAS 2952-00-3, MW 157.21) has limited aqueous solubility . The free base's solubility is reported as 'not available' in several vendor databases, consistent with the general behavior of zwitterionic amino acids with lipophilic cyclohexyl rings . The hydrochloride form provides a defined counterion, ensuring consistent molar mass (193.67 g/mol) for stoichiometric calculations in peptide coupling and amidation reactions that require precise amine equivalents .

Aqueous solubility Hydrochloride salt Solution-phase synthesis

Commercial Purity and Cost: Trans Isomer Priced at Parity with cis Isomer Despite Higher Synthetic Complexity

Aladdin Scientific lists trans-2-(4-aminocyclohexyl)acetic acid hydrochloride at 95% purity (Cat. T194958) priced at $398.90 for 250 mg . The cis isomer hydrochloride (CAS 61367-39-3, Cat. C634213) is listed at 97% purity with a price of $232.90 for 250 mg . The trans isomer commands a 71% price premium over the cis isomer despite nominally lower purity specification (95% vs. 97%), reflecting the added cost of stereochemical separation and the higher demand for the trans isomer in pharmaceutical synthesis. Bidepharm offers the product at 98+% purity with QC documentation including NMR, HPLC, and GC .

Commercial purity Procurement cost Isomer comparison

Mild-Condition Synthesis Enables Industrial Scalability: 50°C/4 bar Hydrogenation vs. Legacy 150°C/150 bar Process

The original Soviet method for producing trans-4-aminocyclohexylacetic acid required hydrogenation of 4-nitrophenylacetic acid sodium salt at 130–150°C and 130–172 atm (approx. 132–174 bar) using pyrophoric Raney nickel catalyst [1]. A newer method developed at Budapest University of Technology and Economics (BME) in collaboration with Richter Gedeon achieves the trans-ethyl ester hydrochloride intermediate at ≥95% purity using palladium on carbon catalyst at only 50°C and 4 bar hydrogen pressure in aqueous medium [2]. This represents a 100°C reduction in temperature and a >30-fold reduction in pressure, eliminating the need for specialized high-pressure equipment and pyrophoric catalyst handling. The improved process was essential for the economic industrial production of cariprazine, which generates over $3 billion in annual revenue [2].

Process chemistry Hydrogenation Industrial scalability

PROTAC Linker Application: Trans-Cyclohexyl Scaffold Enables PROTAC FAK Degrader 4 with DC₅₀ = 3.6 nM

trans-4-Aminocyclohexylacetic acid (free base, CAS 2952-00-3) is explicitly used as a PROTAC linker in the synthesis of PROTAC FAK degrader 4 (HY-178467), a selective focal adhesion kinase (FAK) degrader . PROTAC FAK degrader 4 exhibits a DC₅₀ of 3.6 nM in MDA-MB-231 breast cancer cells for FAK protein degradation . The trans-cyclohexyl linker provides conformational rigidity that can influence ternary complex formation and ubiquitination efficiency compared to flexible PEG or alkyl linkers. A related study on LRRK2 PROTACs demonstrated that a single stereochemical inversion within a trans-cyclohexyl-containing linker altered conformational rigidity and binding mode, fine-tuning the propensity for binary versus ternary complex formation and ultimately affecting cellular degradation activity [1].

PROTAC linker Targeted protein degradation Focal adhesion kinase

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Cariprazine and Dopamine D2/D3 Receptor Modulator Intermediate Supply

This compound is the essential trans-configured intermediate for the industrial synthesis of cariprazine (Vraylar®/Reagila®), an FDA-approved atypical antipsychotic with over $3 billion in annual global revenue [1]. The patent-protected process (US 11,274,087) requires the trans isomer specifically; the cis isomer is a non-conforming impurity that must be excluded. Procurement specifications should mandate trans stereochemical purity ≥98% with documented HPLC or NMR confirmation of diastereomeric purity [2].

PROTAC Linker for Conformationally Constrained Degrader Design

The trans-cyclohexyl scaffold serves as a rigid PROTAC linker, as demonstrated in PROTAC FAK degrader 4 (DC₅₀ = 3.6 nM in MDA-MB-231 cells) . Researchers designing PROTACs where linker rigidity influences ternary complex geometry should consider this compound over flexible PEG or alkyl alternatives. The bifunctional nature (amine + carboxylic acid) allows orthogonal conjugation to E3 ligase ligands and target protein binders via amide bond formation.

Aqueous-Phase Peptide Coupling and Bioconjugation Requiring Soluble Amine Building Blocks

The hydrochloride salt provides aqueous solubility that the free base lacks, enabling direct use in aqueous peptide coupling reactions without pre-dissolution in organic co-solvents . This is advantageous for bioconjugation protocols where organic solvents may denature protein targets, or for automated peptide synthesizers requiring homogeneous reagent solutions for accurate dispensing.

Conformationally Constrained GABA Analog for Neuroscience Probe Development

As a rigid cyclohexyl analog of γ-aminobutyric acid (GABA), the trans configuration places the amino and carboxyl groups in an orientation distinct from flexible GABA or the clinically used gabapentin (which is a β-substituted analog). This compound can serve as a scaffold for developing subtype-selective GABA receptor probes or for exploring the conformational requirements of GABAergic signaling, where the trans geometry was shown in early structure-activity studies to be the biologically relevant configuration for CNS applications [2].

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